An In-Depth Technical Guide to Fmoc-Tyr[PO(OH)(OPOM)]-OH: A Prodrug Approach for Phosphotyrosine Peptides
An In-Depth Technical Guide to Fmoc-Tyr[PO(OH)(OPOM)]-OH: A Prodrug Approach for Phosphotyrosine Peptides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Fmoc-L-Tyrosine[PO(OH)(OPOM)]-OH, a specialized amino acid derivative designed for the synthesis of phosphotyrosine-containing peptide prodrugs. While direct synthesis and application data for this specific tyrosine derivative are emerging, this document outlines its core properties, a robust experimental protocol for its synthesis based on established methodologies for analogous compounds, and its potential applications in kinase signaling research and therapeutic development.
Core Concepts: Understanding Fmoc-Tyr[PO(OH)(OPOM)]-OH
Fmoc-Tyr[PO(OH)(OPOM)]-OH is an N-α-Fmoc-protected L-tyrosine derivative where the side-chain hydroxyl group is modified with a phosphate group, which is in turn protected by a pivaloyloxymethyl (POM) group. This unique structure serves a critical role in medicinal chemistry and chemical biology.
The Fmoc (9-fluorenylmethyloxycarbonyl) group is a base-labile protecting group for the amine terminus, making it a cornerstone of solid-phase peptide synthesis (SPPS). The POM (pivaloyloxymethyl) group is a bioreversible protecting group for the phosphate moiety. This "prodrug" approach masks the negative charges of the phosphate group, enhancing the cell permeability of the resulting phosphopeptide. Once inside the cell, the POM group is cleaved by cellular esterases to reveal the native phosphotyrosine residue.
Chemical Structure
The chemical structure of Fmoc-Tyr[PO(OH)(OPOM)]-OH is characterized by the tyrosine backbone, the Fmoc protecting group on the alpha-amino group, and the POM-protected phosphate group on the phenolic side chain.
Quantitative Data Summary
The following table summarizes the key chemical properties of Fmoc-Tyr[PO(OH)(OPOM)]-OH and its parent compound, Fmoc-Tyr-OH, for comparison.
| Property | Fmoc-Tyr[PO(OH)(OPOM)]-OH (Predicted) | Fmoc-Tyr-OH |
| Molecular Formula | C30H32NO10P | C24H21NO5[1] |
| Molecular Weight | 597.55 g/mol | 403.4 g/mol [1] |
| Appearance | White to off-white solid | White powder[2] |
| Solubility | Soluble in DMF, DMSO | Soluble in DMSO[3] |
| Storage | -20°C | 2-8°C[2] |
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of Fmoc-Tyr[PO(OH)(OPOM)]-OH, adapted from the established synthesis of the analogous phosphothreonine derivative, Fmoc-Thr[PO(OH)(OPOM)]-OH.[4]
Synthesis of Fmoc-Tyr[PO(OH)(OPOM)]-OH
This synthesis involves a multi-step process starting from a commercially available, partially protected phosphotyrosine derivative.
Materials:
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Fmoc-Tyr[PO(OH)(OBzl)]-OH
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Benzyl alcohol (BnOH)
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1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI)
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4-Dimethylaminopyridine (DMAP)
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Dichloromethane (DCM)
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1N Hydrochloric acid (HCl)
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Brine
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Magnesium sulfate (MgSO4)
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Palladium on carbon (10% Pd/C)
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Ammonium formate
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Methanol (MeOH)
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Chloromethyl pivalate (POM-Cl)
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Triethylamine (TEA)
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Acetonitrile (MeCN)
Procedure:
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Benzyl Esterification:
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Dissolve Fmoc-Tyr[PO(OH)(OBzl)]-OH (1.0 eq), BnOH (1.5 eq), and DMAP (1.0 eq) in DCM and cool to 0°C.
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Add EDCI (2.5 eq) to the cooled solution and warm to room temperature, stirring for 2 hours.
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Quench the reaction with 1N HCl and extract with DCM.
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Wash the combined organic layers with 1N HCl and brine, dry over MgSO4, and concentrate.
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Purify the residue by column chromatography to yield Fmoc-Tyr[PO(OH)(OBzl)]-OBn.
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Hydrogenolysis of the Benzyl Phosphonate:
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Dissolve the product from the previous step in MeOH.
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Add 10% Pd/C and ammonium formate.
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Stir the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC or LC-MS).
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Filter the reaction mixture through Celite and concentrate the filtrate to yield Fmoc-Tyr(PO(OH)2)-OBn.
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Mon-POMylation of the Phosphate Group:
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Dissolve the resulting phosphotyrosine derivative in MeCN.
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Add TEA (2.0 eq) followed by the dropwise addition of POM-Cl (1.0 eq).
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Stir the reaction at room temperature until completion.
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Concentrate the reaction mixture and purify by column chromatography to obtain Fmoc-Tyr[PO(OH)(OPOM)]-OBn.
-
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Final Deprotection of the Carboxylic Acid:
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Subject the purified product to hydrogenolysis as described in step 2 to remove the C-terminal benzyl ester.
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After reaction completion, filtration, and concentration, the final product, Fmoc-Tyr[PO(OH)(OPOM)]-OH, is obtained as a solid.
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Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate a relevant signaling pathway and the experimental workflow for the synthesis of Fmoc-Tyr[PO(OH)(OPOM)]-OH.
Signaling Pathway: Receptor Tyrosine Kinase (RTK) Activation
This diagram depicts a simplified signaling cascade initiated by the activation of a receptor tyrosine kinase, a common pathway studied using phosphotyrosine-specific tools.
References
- 1. (2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid | C24H21NO5 | CID 6957986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fmoc-Tyr-OH = 97.0 HPLC 92954-90-0 [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Design and Synthesis of Fmoc-Thr[PO(OH)(OPOM)] for the Preparation of Peptide Prodrugs Containing Phosphothreonine in Fully Protected Form - PMC [pmc.ncbi.nlm.nih.gov]
